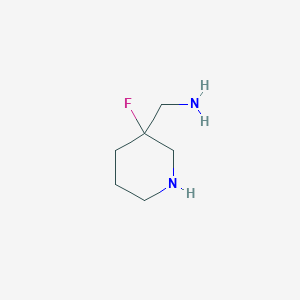

(3-Fluoropiperidin-3-yl)methanamine

Descripción

Propiedades

IUPAC Name |

(3-fluoropiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJTZXMBYLZIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches to the Synthesis of 3 Fluoropiperidin 3 Yl Methanamine

De Novo Synthetic Routes

De novo synthetic strategies involve the construction of the core piperidine (B6355638) ring from acyclic precursors. These methods offer the advantage of installing the desired substituents, including the fluorine and aminomethyl groups at the C3 position, during the ring-forming process.

The formation of the piperidine ring is the key step in de novo syntheses. Various cyclization strategies have been developed to achieve this, each with its own set of advantages and limitations.

Intramolecular cyclization involves the formation of a bond between two reactive centers within the same molecule to close the ring. A notable synthetic route toward 1-alkyl-3-aminomethyl-3-fluoropiperidines utilizes this approach. researchgate.net The synthesis begins with the fluorination of ethyl 3-chloropropyl-2-cyanoacetate using an electrophilic fluorine source like N-fluorodibenzenesulfonimide (NFSI). The resulting α-fluoro-α-cyano ester is then converted into various N-alkyl amides. The final key step is the intramolecular cyclization, where the nitrogen atom displaces the terminal chloride to form the 3-fluoro-3-cyanopiperidine ring, which can then be reduced to the target aminomethyl compound. researchgate.net This general process involves the intramolecular reaction of a hydroxyl or amino group with an electrophilic carbon center within the same molecule to form the heterocyclic ring. youtube.com

A synthetic pathway for new 1-alkyl-3-aminomethyl-3-fluoropiperidines has been described, which are valuable building blocks in medicinal chemistry. researchgate.net The key steps in this approach include the fluorination of ethyl 3-chloropropyl-2-cyanoacetate with N-fluorodibenzenesulfonimide (NFSI), followed by the conversion of the ester group into different amides, resulting in N-alkyl-5-chloro-2-cyano-2-fluoropentanamides. researchgate.net A subsequent hydride reduction of the imino bond and intramolecular substitution of the chloride atom leads to the formation of new 3,3-difluoropiperidines in good yields. researchgate.net

Intermolecular annulation strategies involve the reaction of two different molecules to construct the piperidine ring system. These methods are powerful for creating diverse N-heterocycles from simple, abundant starting materials like olefins. nih.govrsc.org One such strategy is the aza-Robinson annulation, which uses a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to create fused bicyclic amides. nih.gov While this specific example leads to bicyclic systems, the underlying principle of sequential intermolecular and intramolecular reactions can be adapted for the synthesis of monocyclic piperidines.

Divergent intermolecular coupling strategies have been developed that allow access to various N-heterocycles directly from olefins. nih.gov These methods can be tuned to produce either pyrrolidines or piperidines by switching the reaction mechanism from radical to polar. nih.gov For piperidine synthesis, an allylsulfonamide can react with an olefin like styrene (B11656) in the presence of N-Iodosuccinimide (NIS) to yield the piperidine product as a single diastereomer. nih.gov

| Entry | Olefin | Bifunctional Reagent | Conditions | Product | Yield |

| 1 | Styrene | Allylsulfonamide | NIS (2 equiv), CH2Cl2 | Piperidine | 37% |

This table illustrates a general intermolecular annulation approach for piperidine synthesis.

A green and efficient method for synthesizing piperidine derivatives is through electroreductive cyclization. nih.govnih.govbeilstein-journals.org This technique typically involves the reaction of an imine with a terminal dihaloalkane in an electrochemical cell. nih.govresearchgate.net The process begins with the reduction of the imine at the cathode to form a radical anion. This nucleophilic species then attacks the dihaloalkane, followed by another one-electron reduction and subsequent intramolecular cyclization to yield the piperidine ring. beilstein-journals.org This method avoids the use of expensive or toxic reagents and can be performed in flow microreactors, which offer a large specific surface area for efficient reactions. nih.govnih.gov

The electrochemical synthesis of piperidine and pyrrolidine (B122466) derivatives has been demonstrated through both anodic oxidation and electroreductive cyclization. nih.govbeilstein-journals.org The electroreductive method using imines and terminal dihaloalkanes has been shown to be particularly effective, providing the target compounds in good yields, often superior to conventional batch-type reactions. nih.gov

| Reaction Type | Reactants | Key Reagent/Setup | Advantage |

| Electroreductive Cyclization | Imine, Terminal Dihaloalkane | Flow microreactor | Green, efficient, avoids toxic reagents |

This table summarizes the key features of the electroreductive cyclization for piperidine synthesis.

The Prins fluorination reaction is a powerful tool for the synthesis of fluorinated heterocycles, including 4-fluoropiperidines. beilstein-journals.orgnih.govresearchgate.net This reaction involves the cyclization of a homoallylic amine with an aldehyde, promoted by a Lewis acid that also serves as the fluoride (B91410) source. researchgate.net Boron trifluoride etherate (BF₃·OEt₂) is commonly used in stoichiometric amounts for this purpose; it catalyzes the cyclization and then provides a fluoride ion to quench the resulting carbocation intermediate, thereby installing the fluorine atom. beilstein-journals.orgnih.gov This methodology has been extended to aza-Prins reactions to generate 4-fluoropiperidines in good yields, although sometimes with moderate diastereoselectivity. beilstein-journals.org The reactions can often be accelerated using microwave conditions. beilstein-journals.orgnih.gov Ionic liquid hydrogen fluoride salts have also been employed as the reaction medium, catalyst, and fluorine source for similar transformations. researchgate.net

| Lewis Acid/Fluorine Source | Substrates | Key Feature |

| BF₃·OEt₂ | Homoallylic amine, Aldehyde | Acts as both catalyst and fluoride source |

| Ionic Liquid HF salts | Homoallylic amine, Aldehyde | Medium, catalyst, and fluorine source in one |

This table highlights different reagents used in Prins fluorination cyclizations.

An alternative to de novo synthesis is the direct fluorination of a pre-formed piperidine ring or the hydrogenation of a fluorinated pyridine (B92270) precursor. These methods are often more straightforward and rely on commercially available starting materials.

A primary method for direct fluorination involves the use of electrophilic fluorinating agents. nih.gov Reagents such as Selectfluor® (F-TEDA-BF₄) can react with protected piperidine derivatives, like N-Boc or N-Cbz protected 2-piperideines (enamines), to introduce a fluorine atom at the C3 position. researchgate.net Similarly, N-fluorodibenzenesulfonimide (NFSI) is another powerful electrophilic fluorine source used for this type of transformation. researchgate.net

Another highly effective strategy is the hydrogenation of readily available and inexpensive fluoropyridines. nih.govacs.org This approach provides access to a wide range of (multi)fluorinated piperidines with high cis-selectivity. nih.govacs.org The reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon, and can be performed chemoselectively, leaving other aromatic systems intact. nih.gov A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has also been developed to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

| Strategy | Precursor | Key Reagent/Catalyst | Product Feature |

| Electrophilic Fluorination | Protected Piperidine | Selectfluor®, NFSI | Direct C-F bond formation |

| Hydrogenation | Fluoropyridine | Pd/C, Rh-catalyst | Access to cis-fluorinated piperidines |

This table compares two major strategies for preparing fluoropiperidines from cyclic precursors.

Direct Fluorination Strategies on Piperidine Precursors

Electrophilic Fluorination Methods

Electrophilic fluorination offers a direct route to introduce a fluorine atom onto a pre-existing piperidine ring. This typically involves the reaction of an enolate or enamine equivalent of a protected piperidine-3-carboxaldehyde or a related derivative with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly employed for this purpose. nih.gov

The general strategy would involve the protection of the piperidine nitrogen, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), to modulate its reactivity and prevent side reactions. The presence of an electron-withdrawing group at the 3-position can facilitate the formation of the necessary nucleophilic intermediate for the fluorination reaction.

Key Considerations for Electrophilic Fluorination:

| Factor | Description |

| Substrate | An N-protected piperidine with a carbanion-stabilizing group at the C3 position is ideal. |

| Fluorinating Agent | N-Fluorosulfonimides (e.g., NFSI) or F-TEDA-BF4 (Selectfluor®) are common choices. nih.govresearchgate.net |

| Reaction Conditions | Anhydrous, non-protic solvents are typically required, often at low temperatures to control reactivity and selectivity. |

| Protecting Groups | The choice of nitrogen protecting group can influence the reaction's success and ease of deprotection. |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination provides an alternative pathway, often involving the displacement of a suitable leaving group at the 3-position of the piperidine ring with a fluoride ion. A common precursor for this approach would be a 3-hydroxy-3-aminomethylpiperidine derivative, where the hydroxyl group can be activated for displacement.

Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues, such as Deoxo-Fluor®, are effective for converting hydroxyl groups to fluorides. orgsyn.orgsigmaaldrich.com These reagents can also transform a carbonyl group into a gem-difluoro group. orgsyn.org The reaction generally proceeds with inversion of configuration at the reaction center, a crucial consideration for stereoselective synthesis.

Typical Nucleophilic Fluorination Protocol:

| Step | Description |

| Starting Material | An N-protected 3-hydroxy-3-(protected aminomethyl)piperidine. |

| Fluorinating Agent | DAST, Deoxo-Fluor®, or other sources of nucleophilic fluoride like metal fluorides (e.g., AgF). orgsyn.orgsigmaaldrich.comnih.gov |

| Solvent | Aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used. |

| Temperature | Reactions are often run at low temperatures to minimize side reactions. |

This method's success hinges on the efficient synthesis of the 3-hydroxypiperidine (B146073) precursor and the chemoselectivity of the fluorination step, avoiding unwanted rearrangements or elimination reactions.

Metal-Catalyzed Fluorination of Pyridine Rings

Recent advancements in organometallic chemistry have introduced powerful methods for the fluorination of aromatic and heteroaromatic systems. One such strategy involves the metal-catalyzed fluorination of a suitably substituted pyridine, followed by reduction of the pyridine ring to the corresponding piperidine.

Palladium-catalyzed reactions, for example, have been developed for the fluorination of C-H bonds. brynmawr.edu A 3-aminomethylpyridine derivative could potentially undergo directed C-H fluorination. Alternatively, a 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated and subsequently reduced to yield 3-fluoro-4-aminopyridine, which could then be hydrogenated to the piperidine. nih.gov Catalytic hydrogenation of fluoropyridines to (multi)fluorinated piperidines has been achieved using heterogeneous catalysts like palladium on carbon. acs.orgnih.gov

Table of Metal-Catalyzed Approaches:

| Metal Catalyst | Substrate | Fluorine Source | Key Features |

| Palladium(II) | 3-Aminomethylpyridine derivative | Electrophilic (e.g., Selectfluor®) | C-H activation approach. brynmawr.edu |

| Palladium on Carbon | Fluoropyridine derivative | - | Heterogeneous hydrogenation. acs.orgnih.gov |

| Rhodium(I) | Fluoropyridine derivative | - | Diastereoselective dearomatization/hydrogenation. nih.gov |

| Silver(I) | Aryl stannane (B1208499) derivative | Electrophilic (e.g., F-TEDA-PF6) | Tolerates various functional groups. nih.gov |

This approach benefits from the wide availability of substituted pyridines. However, controlling the regioselectivity of the initial fluorination and the conditions for the subsequent reduction without defluorination can be challenging. nih.gov

Ring-Expansion and Rearrangement Pathways

Ring-Expansion from Substituted Cyclopropanes

Ring-expansion strategies offer a creative and powerful method for constructing complex cyclic systems. In this context, a suitably substituted cyclopropane (B1198618) could serve as a precursor to the desired fluoropiperidine. For instance, the synthesis of fluorinated cyclopropanes has been achieved through methods like difluorocarbene addition to olefins. nih.gov While direct ring expansion of a cyclopropane to a piperidine is not a standard transformation, related rearrangements or multi-step sequences could be envisioned. A more plausible route might involve the ring-opening of a cyclopropane derivative to generate an acyclic intermediate that can then be cyclized to form the piperidine ring.

The synthesis of trifluoromethyl-substituted cyclopropanes has been described through sequential Kharasch-dehalogenation reactions, offering an alternative to metal-catalyzed cyclopropanations. nih.gov

Deconstructive Fluorination via C-C Bond Cleavage in Cyclic Amines

A novel and powerful strategy for the synthesis of fluorinated amines involves the deconstructive fluorination of larger, more complex cyclic amine systems. This method relies on the cleavage of a C-C bond within a cyclic amine, followed by the introduction of a fluorine atom.

This approach has been demonstrated with the silver-mediated ring-opening fluorination of saturated nitrogen heterocycles like piperidines and pyrrolidines using Selectfluor. nih.govnih.gov This process transforms a cyclic amine into a linear, fluorinated amine derivative. While this specific example leads to acyclic products, the underlying principle of C-C bond cleavage and fluorination could potentially be adapted in a more complex substrate to achieve a ring transformation that yields the desired fluoropiperidine. For instance, a bicyclic amine could undergo selective C-C bond cleavage and fluorination to afford a monofluorinated piperidine ring.

This cutting-edge approach highlights the potential for skeletal diversification and offers a unique retrosynthetic disconnection for accessing valuable fluorinated building blocks. nih.gov

Stereoselective Synthesis of (3-Fluoropiperidin-3-yl)methanamine and its Analogues

The presence of a stereocenter at the C3 position of this compound necessitates the development of stereoselective synthetic routes to access enantiomerically pure forms of the compound. Several strategies can be employed to achieve this.

One approach involves the use of chiral catalysts in the fluorination or ring-forming steps. For example, metal-catalyzed enantioselective fluorination of β-ketoesters has been achieved using chiral ligands. researchgate.net Similarly, asymmetric hydrogenation of a fluorinated pyridine precursor using a chiral catalyst could yield an enantioenriched fluoropiperidine. nih.gov

An alternative strategy is to start from a chiral precursor. For instance, a stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives has been developed based on the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by double reductive amination with fluoroalkylamines. jyu.firesearchgate.net This method establishes the stereochemistry of the final product based on the chirality of the starting material.

Methods for Stereoselective Synthesis:

| Method | Description | Example |

| Chiral Catalysis | Use of a chiral metal complex or organocatalyst to induce enantioselectivity in a key bond-forming step. | Asymmetric hydrogenation of a fluoropyridine derivative. nih.gov |

| Chiral Substrate Control | Starting from an enantiomerically pure precursor to direct the stereochemical outcome of subsequent reactions. | Synthesis from a chiral bicyclic lactam. jyu.firesearchgate.net |

| Diastereoselective Reactions | Utilizing existing stereocenters in the molecule to control the formation of new stereocenters. | Nucleophilic fluorination of a chiral 3-hydroxypiperidine derivative. |

The development of robust and efficient stereoselective syntheses is crucial for the preparation of enantiopure this compound, which is often required for pharmacological evaluation.

Enantioselective Methodologies

Enantioselective strategies are paramount for producing single-enantiomer piperidine derivatives, which is often crucial for pharmacological activity. These methods employ chiral influences, such as auxiliaries or catalysts, to favor the formation of one enantiomer over the other.

The use of a chiral auxiliary is a robust strategy for inducing asymmetry in the synthesis of piperidine rings. ru.nl In this approach, a chiral molecule is temporarily incorporated into the synthetic precursor. It directs the stereochemical course of a key bond-forming reaction, after which it is cleaved to yield the enantiomerically enriched product.

A common application of this method involves the use of chiral sulfinamides. For instance, a chiral sulfinyl group, such as (R)-tert-butylsulfinamide, can be attached to an imine precursor. ru.nlfrontiersin.org This auxiliary effectively shields one face of the imine, directing the nucleophilic attack to the opposite face with high diastereoselectivity. In a potential synthesis of a this compound precursor, an acyclic β-amino keto ester equipped with a chiral auxiliary could undergo a highly stereoselective intramolecular Mannich reaction. ru.nl The auxiliary would control the formation of the stereocenter at C3 during the cyclization.

Table 1: Conceptual Example of Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| 1 | Condensation | Attachment of a chiral auxiliary (e.g., sulfinamide) to an amine or imine precursor. frontiersin.org | Formation of a chiral, non-racemic intermediate. |

| 2 | Key Reaction | A stereoselective transformation, such as an alkylation or a Mannich reaction, is performed. The auxiliary directs the approach of the reagent. ru.nl | Creation of a new stereocenter with high diastereomeric excess (de). |

| 3 | Cyclization | Intramolecular reaction to form the piperidine ring. The stereochemistry is transferred from the acyclic precursor. | Formation of a stereodefined piperidine ring. |

This methodology relies on the predictable stereodirecting influence of the auxiliary and its facile removal without racemization of the newly formed chiral center. ru.nl

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Organocatalysis and transition-metal catalysis are two prominent strategies in this domain.

For the synthesis of a fluorinated piperidine, an enantioselective fluorination reaction represents a key step. nih.gov Methodologies using chiral catalysts, such as modified cinchona alkaloids, have been successfully employed to install a fluorine atom stereoselectively. nih.govcapes.gov.br In a relevant example, the enantioselective fluorination of a ketone precursor using a cinchona alkaloid-derived catalyst can produce a cis-1-Boc-3-fluoropiperidin-4-ol, a valuable intermediate, with high enantioselectivity. nih.govcapes.gov.brfigshare.com This intermediate could then be further elaborated to this compound.

Another powerful strategy involves the use of chiral phosphoric acids (CPAs). CPAs can catalyze a variety of reactions, including intramolecular aza-Michael reactions, to form heterocyclic rings with high enantioselectivity. nih.gov

Table 2: Examples of Chiral Catalysts in Fluorinated Piperidine Synthesis

| Catalyst Type | Reaction | Substrate Example | Outcome | Reference |

|---|---|---|---|---|

| Modified Cinchona Alkaloid | Enantioselective Fluorination | N-Boc-piperidin-4-one | cis-1-Boc-3-fluoropiperidin-4-ol | nih.govcapes.gov.br |

| Chiral Phosphoric Acid (TRIP-derived) | Enantioselective Intramolecular Aza-Michael Reaction | Conjugated amide with a pendant α,β-unsaturated ketone | Enantiomerically enriched fluorinated pyrrolidines/piperidines | nih.gov |

These catalytic methods avoid the need for stoichiometric chiral reagents and the additional steps of auxiliary attachment and removal, making them highly efficient for large-scale synthesis. nih.gov

In this approach, a pre-existing stereocenter located on a side chain (exocyclic) of an acyclic precursor is used to control the stereochemistry of the newly formed ring during cyclization. This strategy is often referred to as a chiral pool approach when the starting material is a naturally occurring chiral molecule. ru.nl

The synthesis can be designed so that during the ring-closing step, the exocyclic chiral center dictates the facial selectivity of the reaction, leading to a diastereomerically pure product. For example, a linear precursor with a chiral center on the N-substituent or another side chain could undergo an intramolecular Mannich, Michael, or reductive amination reaction. The steric and electronic properties of the chiral exocyclic group would favor a specific transition state geometry, thereby inducing the desired stereochemistry within the piperidine ring. ru.nl This method effectively transfers chirality from the side chain to the newly formed heterocyclic core.

Diastereoselective Control in Synthesis

When a molecule contains multiple stereocenters, diastereoselective reactions are employed to control their relative configuration. These methods are crucial for synthesizing a specific diastereomer of a complex target like this compound.

Diastereoselective reductive cyclization involves the formation of the piperidine ring from a linear precursor, where existing stereocenters direct the formation of new ones in a predictable manner. A powerful example of this is a cascade reaction involving C-H activation followed by cyclization and reduction. nih.gov This process can create highly substituted tetrahydropyridines with excellent diastereoselectivity, which can then be reduced to the corresponding piperidines. nih.gov

Another strategy relies on the diastereoselective functionalization of a pre-formed ring or a linear precursor that is then cyclized. For instance, the diastereoselective enolate hydroxylation of a glutamate-derived synthon can establish a key stereocenter. nsf.gov This precursor, containing controlled stereochemistry, can then undergo cyclization to form the piperidine ring, where the final stereocenters are set in relation to the initial ones. nsf.gov

The nitro-Mannich reaction, or aza-Henry reaction, is a versatile carbon-carbon bond-forming reaction between an imine and a nitroalkane to form a β-nitroamine. frontiersin.org This reaction is highly effective for constructing the piperidine skeleton with excellent diastereocontrol.

A common strategy involves a nitro-Mannich/lactamization cascade. beilstein-journals.orgnih.gov In this sequence, an in-situ formed imine reacts with a functionalized nitro compound. The resulting intermediate then undergoes a spontaneous intramolecular cyclization (lactamization) to yield a heavily substituted 5-nitropiperidin-2-one. The reaction often proceeds with high diastereoselectivity, controlled by thermodynamic factors or, in some cases, by crystallization-induced diastereomeric transformation. beilstein-journals.orgnih.gov

Table 3: Diastereoselective Nitro-Mannich/Lactamization Cascade

| Reactant 1 (Michael Adduct) | Reactant 2 (Amine) | Reactant 3 (Aldehyde) | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Substituted γ-nitro lactam | Allylamine | Formaldehyde | N-allyl-5-nitropiperidin-2-one | Single diastereomer | beilstein-journals.orgnih.gov |

| Substituted γ-nitro lactone | Allylamine | Formaldehyde | N-allyl-5-nitropiperidin-2-one | Single diastereomer | nih.gov |

| Substituted γ-nitro ester | Allylamine | Formaldehyde | N-allyl-5-nitropiperidin-2-one | Single diastereomer | nih.gov |

The resulting 5-nitropiperidin-2-one is a versatile intermediate. The nitro group can be reduced to an amine, and the lactam can be reduced to afford the piperidine ring, ultimately leading to substituted piperidines with multiple, well-defined stereocenters. beilstein-journals.org This makes the diastereoselective nitro-Mannich reaction a powerful tool for the synthesis of complex structures like this compound. frontiersin.org

Diastereoselective Hydrogenation of Fluorinated Pyridines

The hydrogenation of pyridines is a fundamental and atom-economical method for the synthesis of piperidine rings. rsc.orgrsc.org However, when the pyridine ring is substituted with stereocenter precursors, controlling the diastereoselectivity of the reduction becomes a critical challenge. The aromatic nature of pyridines often necessitates harsh reaction conditions (high pressure and temperature) for hydrogenation, which can complicate stereocontrol. researchgate.netnih.gov Furthermore, the presence of a fluorine atom, as in a precursor to this compound, introduces the risk of competitive hydrodefluorination. acs.org

Recent advancements have focused on developing catalysts and methods that enable the diastereoselective hydrogenation of functionalized and fluorinated pyridines under milder conditions. rsc.orgrsc.org Transition metals such as rhodium, palladium, ruthenium, and iridium are central to these efforts. rsc.org

Rhodium-Catalyzed Hydrogenation:

Rhodium catalysts have shown significant promise in the hydrogenation of N-heteroaromatic compounds. acs.orgresearchgate.net For instance, commercially available Rhodium(III) oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of various unprotected pyridines, proceeding under mild conditions to yield cis-piperidines with high diastereoselectivity. rsc.org This approach is tolerant of multiple functional groups, including alcohols and amines, which is relevant for a precursor containing an aminomethyl group. rsc.org While direct hydrogenation of a precursor like 3-fluoro-3-(aminomethyl)pyridine could be envisioned, catalyst poisoning by the nitrogen atoms and the challenge of hydrodefluorination must be managed. rsc.orgnih.gov

Palladium-Catalyzed Hydrogenation:

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for hydrogenations due to their efficiency and selectivity. masterorganicchemistry.com A robust method for the cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst has been developed. nih.govacs.org This protocol demonstrates good yields, high diastereoselectivities, and tolerance to other aromatic systems. nih.gov A key strategy to achieve high diastereoselectivity involves the use of a chiral auxiliary. For example, an oxazolidine-substituted fluoropyridine can be hydrogenated in a diastereoselective manner, followed by the removal of the auxiliary to yield an enantioenriched fluorinated piperidine. acs.orgnih.gov This strategy could be adapted for the synthesis of this compound by starting with a pyridine precursor bearing both the fluorine and a protected aminomethyl group attached to a chiral auxiliary at the 3-position.

The table below summarizes representative conditions and outcomes for the diastereoselective hydrogenation of substituted pyridines, providing a basis for a proposed synthesis of this compound.

| Catalyst | Substrate Type | Conditions | Key Outcomes | Reference |

| Rh₂O₃ | Multisubstituted Pyridines | H₂ (5 bar), MeOH, 25 °C | High activity and cis-diastereoselectivity | rsc.org |

| Pd(OH)₂/C | Fluoropyridines | H₂, aq. HCl, MeOH | Good yields, high cis-selectivity, tolerant of functional groups | nih.gov |

| Rh/C | Substituted Pyridines | H₂, various solvents | Effective for various substituted pyridines | acs.org |

| Ru on solid support | Multisubstituted Pyridines | H₂, mild conditions | High yields, good cis-diastereoselectivity, reusable catalyst | rsc.org |

| Chiral Auxiliary + Pd/C | Oxazolidine-substituted Fluoropyridine | H₂, acidic conditions | High diastereoselectivity, access to enantioenriched products | acs.orgnih.gov |

Modern Synthetic Innovations

Beyond controlling stereochemistry, modern synthetic chemistry emphasizes the development of scalable and environmentally responsible processes. Flow chemistry and the application of green chemistry principles are at the forefront of these innovations.

Flow Chemistry Protocols for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. unibo.it These features make it an attractive platform for the synthesis of active pharmaceutical ingredients (APIs). almacgroup.comuc.pt

A scalable synthesis of this compound could be designed using a multi-step flow protocol. For instance, the critical diastereoselective hydrogenation step could be adapted to a flow regime using a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C or Rh₂O₃). almacgroup.com

A hypothetical flow synthesis could involve the following key stages:

Reagent Introduction: Solutions of the fluorinated pyridine precursor and any necessary additives are continuously pumped from reservoirs.

Hydrogenation: The liquid stream is mixed with a stream of hydrogen gas and passed through a heated, pressurized packed-bed reactor containing the heterogeneous hydrogenation catalyst. Key parameters such as temperature, pressure, and residence time (determined by the flow rate and reactor volume) are precisely controlled to maximize conversion and diastereoselectivity while minimizing hydrodefluorination.

In-line Workup/Purification: The output stream from the reactor can be passed through scavenger cartridges to remove excess reagents or by-products. For instance, if a protecting group is used, it could potentially be removed in a subsequent flow reactor, followed by an in-line liquid-liquid extraction to isolate the product. almacgroup.com

The table below outlines potential parameters for a scalable flow hydrogenation process.

| Parameter | Value/Range | Purpose | Reference |

| Reactor Type | Packed-bed reactor with static mixer | Contains heterogeneous catalyst, ensures efficient mixing | almacgroup.com |

| Catalyst | Pd/C or Rh₂O₃ | To effect the hydrogenation of the pyridine ring | rsc.orgnih.gov |

| Temperature | 25-100 °C | To control reaction rate and selectivity | rsc.org |

| Pressure (H₂) | 5-50 bar | To ensure sufficient hydrogen concentration for the reaction | rsc.org |

| Residence Time | 5-60 min | To allow for complete conversion | thieme-connect.de |

| Solvent | Methanol (B129727), Ethanol (B145695) | Green solvent options suitable for hydrogenation | mdpi.com |

This approach allows for the safe, continuous, and scalable production of the target compound, which is highly desirable in an industrial setting. chemrxiv.org

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a framework of 12 principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org Applying these principles to the synthesis of this compound is crucial for developing a sustainable manufacturing process. researchgate.neteurekalert.org

The synthesis can be evaluated against the 12 principles of green chemistry:

| Principle | Application in the Synthesis of this compound | Reference |

| 1. Prevention | Designing the synthesis to minimize waste, for example, by using a flow process that reduces byproduct formation. | nih.gov |

| 2. Atom Economy | Using catalytic hydrogenation, which is highly atom-economical as H₂ is the only reagent incorporated into the product. | mdpi.com |

| 3. Less Hazardous Synthesis | Employing catalysts like Rh₂O₃ or Pd/C instead of more hazardous stoichiometric reducing agents. | rsc.orgnih.gov |

| 4. Designing Safer Chemicals | The final product is designed for a specific biological function, but the synthetic route should avoid hazardous intermediates. | acs.org |

| 5. Safer Solvents & Auxiliaries | Using greener solvents like methanol or ethanol instead of chlorinated solvents. Minimizing the use of auxiliaries like protecting groups where possible. | mdpi.com |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible, as demonstrated with some Rh₂O₃-catalyzed hydrogenations. Flow chemistry can also improve energy efficiency. | rsc.org |

| 7. Use of Renewable Feedstocks | While not always feasible for complex pharmaceuticals, sourcing starting materials from renewable feedstocks is a key goal. | colab.ws |

| 8. Reduce Derivatives | Avoiding unnecessary protection/deprotection steps by using catalysts that are tolerant of functional groups like amines and alcohols. | rsc.org |

| 9. Catalysis | Prioritizing catalytic reactions (e.g., hydrogenation) over stoichiometric ones. Heterogeneous catalysts are preferred as they are easier to separate and recycle. | rsc.org |

| 10. Design for Degradation | Designing the final product to be biodegradable after its use, although this is often a secondary consideration to efficacy and safety in drug design. | acs.org |

| 11. Real-time Analysis | Implementing in-line analytical techniques in a flow process to monitor reaction progress and prevent excursions, minimizing waste. | almacgroup.com |

| 12. Safer Chemistry for Accident Prevention | Using a flow reactor can significantly reduce the risks associated with handling pressurized hydrogen gas and exothermic reactions compared to large-scale batch reactors. | unibo.it |

Metrics such as Process Mass Intensity (PMI) and E-Factor are used to quantify the "greenness" of a process. mdpi.commdpi.com PMI is the ratio of the total mass of materials (water, solvents, raw materials, reagents) used to the mass of the final product. unibo.itmdpi.com By optimizing the synthesis of this compound according to green chemistry principles—for example, through a catalytic, high-yield flow process with solvent recycling—a significantly lower PMI can be achieved, indicating a more sustainable and efficient manufacturing route.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoropiperidin 3 Yl Methanamine

Fundamental Chemical Transformations

The reactivity of (3-Fluoropiperidin-3-yl)methanamine is characterized by the interplay between its two primary functional groups: the exocyclic primary amine and the endocyclic secondary amine, both influenced by the electron-withdrawing nature of the vicinal fluorine atom.

Nucleophilic Reactivity of the Amine Moiety

The exocyclic primary aminomethyl group serves as the principal site of nucleophilic reactivity in this compound. This amine can participate in a variety of classical nucleophilic reactions, including acylation, alkylation, and sulfonylation, to form a diverse range of derivatives. However, the presence of the C3-fluorine atom exerts a significant electron-withdrawing inductive effect. This effect is expected to decrease the basicity and, consequently, the nucleophilicity of the primary amine compared to its non-fluorinated counterpart, piperidin-3-ylmethanamine (B1584787).

This modulation of reactivity is a critical consideration in synthesis design. While the amine remains a competent nucleophile, harsher reaction conditions or more potent electrophiles may be required to achieve transformations that proceed readily with non-fluorinated analogues.

Table 1: Representative Nucleophilic Reactions of the Primary Amine

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | N-((3-fluoropiperidin-3-yl)methyl)acetamide |

| Sulfonylation | Tosyl Chloride | N-((3-fluoropiperidin-3-yl)methyl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-(3-fluoropiperidin-3-yl)methanamine |

| Michael Addition | Methyl Acrylate | Methyl 3-(((3-fluoropiperidin-3-yl)methyl)amino)propanoate |

Electrophilic Transformations on the Piperidine (B6355638) Ring

The piperidine ring contains a secondary amine nitrogen, which also possesses nucleophilic character. This nitrogen can react with electrophiles in transformations such as N-alkylation or N-acylation. The conformational preferences of fluorinated piperidines are noteworthy; the fluorine atom often prefers an axial position due to stabilizing gauche effects or charge-dipole interactions, particularly in protonated species. nih.govresearchgate.netresearchgate.net This conformational bias can influence the accessibility of the nitrogen lone pair and the stereochemical outcome of reactions.

Direct electrophilic functionalization of the piperidine C-H bonds is more challenging but can be achieved using modern synthetic methods. Late-stage functionalization of heterocyclic compounds through C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been demonstrated for N-heterocycles like pyridines, providing a potential, albeit complex, pathway for further diversification. acs.org

Chemoselective Functionalization Strategies

The presence of two amine functionalities with differing steric environments and potentially altered electronics necessitates chemoselective strategies for selective functionalization. The primary amine is sterically more accessible than the secondary ring amine, which can often be exploited to achieve selectivity. However, for many transformations, the use of orthogonal protecting groups is essential.

A common strategy involves the protection of one amine while the other is modified. For instance, the piperidine nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective reaction at the primary aminomethyl group. Conversely, the primary amine could be selectively protected (e.g., as a phthalimide) to allow for functionalization of the piperidine nitrogen. The synthesis of orthogonally protected piperidin-3-ylmethanamine derivatives has been well-documented for the non-fluorinated analogue, and these strategies are directly applicable to the fluorinated compound. researchgate.net The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol highlights the use of Boc protection in the context of fluorinated piperidines. researchgate.netnih.gov

Mechanistic Organic Chemistry

Understanding the mechanisms by which this compound is synthesized and reacts is crucial for optimizing existing methods and developing new synthetic pathways.

Elucidation of Reaction Mechanisms in Synthesis

A plausible and common synthetic route to this compound would likely originate from a precursor such as 3-fluoropiperidine-3-carboxylic acid or its corresponding amide. A key transformation in this sequence is the reduction of the amide or nitrile functionality to the primary amine.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines. masterorganicchemistry.comlibretexts.org The mechanism for this transformation is well-established:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. jove.com

Coordination and Elimination: The oxygen atom coordinates to the aluminum species, forming a good leaving group (an aluminate complex). Subsequent rearrangement leads to the elimination of this group and the formation of an intermediate iminium ion. jove.com

Second Hydride Addition: A second equivalent of hydride attacks the iminium carbon, reducing it to the final amine product. libretexts.orgjove.com

Radical Intermediates in Fluorinated Amine Synthesis

The introduction of fluorine into organic molecules often utilizes radical chemistry. While direct radical fluorination of piperidin-3-ylmethanamine is one possibility, it is more common to build the piperidine ring from already fluorinated precursors. Radical-based methods are powerful for creating C-F bonds. wikipedia.org

Fluorinated radicals exhibit unique properties, including high reactivity and, in many cases, high selectivity. numberanalytics.com The generation of these radicals can be achieved from various precursors, and their subsequent reactions allow for the formation of complex fluorinated molecules, including heterocycles. numberanalytics.comacs.org

Recent advances have focused on copper-catalyzed radical-relay reactions for C(sp³)–H functionalization, often using reagents like N-fluorobenzenesulfonimide (NFSI) as both an oxidant and a source of a nitrogen-centered radical. rsc.org Mechanistic studies show that these reactions can proceed through a hydrogen-atom transfer (HAT) mechanism, where a metal-ligand complex abstracts a hydrogen atom to generate a carbon-centered radical, which is then functionalized. rsc.org Such strategies represent a frontier in the synthesis of complex amines and could be envisioned for the late-stage functionalization of piperidine scaffolds. researchgate.netacs.org

Derivatization Strategies and Synthetic Utility

The compound this compound serves as a valuable and versatile building block in synthetic organic chemistry. Its bifunctional nature, featuring a primary amine and a fluorinated piperidine core, allows for a wide range of derivatization strategies, leading to the synthesis of complex molecules and functionalized analogues.

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of the fluorine atom and the aminomethyl group on the piperidine ring makes this compound a highly attractive intermediate for the synthesis of intricate molecular structures. The primary amine provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and the formation of various nitrogen-containing heterocycles.

The synthesis of such versatile building blocks often involves multi-step sequences. For instance, the preparation of related functionalized piperidines can be achieved through diastereoselective methods, which are crucial for controlling the stereochemistry of the final products.

Table 1: Representative Synthetic Strategies for Functionalized Piperidines

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| N-Cbz-L-lysinol | Galactose oxidase variants, Iminoreductase variants | L-3-N-Cbz-aminoazepane | Enzyme cascade |

| Acyclic β-enaminoesters | Intramolecular Corey–Chaykovsky ring-closing reaction | Zwitterionic bicyclic lactams | Cyclization |

| 2-chloro-4,5-dibromopyridine | Organometallic reagents, various coupling reactions | Orthogonally functionalized pyridines | Regioselective functionalization |

These examples, while not directly producing this compound, illustrate the sophisticated synthetic methodologies employed to create functionalized piperidine scaffolds, which are foundational for accessing complex molecular targets.

Formation of Functionalized Analogues and Derivatives

The primary amine of this compound is a key site for derivatization. It can readily undergo reactions with a wide array of electrophiles to yield a diverse library of functionalized analogues. These derivatization reactions are essential for exploring the structure-activity relationships of molecules in various chemical and biological contexts.

Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the introduction of a wide variety of functional groups and structural motifs, enabling the fine-tuning of the molecule's properties.

Table 2: Examples of Derivatization Reactions on Aminopiperidine Scaffolds

| Reactant | Reagent | Product Type |

| Primary amine | Acyl chloride | Amide |

| Primary amine | Sulfonyl chloride | Sulfonamide |

| Primary amine | Aldehyde, NaBH(OAc)₃ | Secondary amine |

| Primary amine | Isocyanate | Urea |

Scaffolding for Advanced Organic Materials (excluding medicinal applications)

The unique properties conferred by the fluorine atom, such as increased thermal stability and altered electronic characteristics, make fluorinated piperidine scaffolds like this compound promising candidates for the development of advanced organic materials. While medicinal applications are a primary focus for many fluorinated compounds, their utility extends into materials science.

One area of interest is the development of novel ionic liquids. The incorporation of fluorinated piperidinium (B107235) cations can lead to ionic liquids with desirable properties, including low viscosity, high thermal stability, and tunable miscibility with other solvents. These characteristics are advantageous for applications in catalysis, electrochemistry, and as specialized solvents. The aminomethyl group on this compound provides a convenient point of attachment for further functionalization to create task-specific ionic liquids.

Furthermore, the rigid, three-dimensional structure of the piperidine ring can be exploited in the design of novel polymers and supramolecular assemblies. The introduction of fluorine can influence the packing and intermolecular interactions within these materials, leading to unique and potentially useful bulk properties.

Conformational Analysis and Stereochemical Dynamics

Inherent Conformational Preferences of Fluorinated Piperidines

The substitution of a hydrogen atom with fluorine in a piperidine (B6355638) ring introduces a strong bias for specific conformations. This preference is a result of a combination of through-bond and through-space interactions.

A predominant and somewhat counterintuitive feature of 3-fluoropiperidines is the preference for the fluorine atom to occupy an axial position rather than the sterically less hindered equatorial position. researchgate.net This phenomenon, known as the axial-F preference, has been a subject of extensive experimental and computational investigation. huji.ac.ild-nb.info Studies on various 3-fluoropiperidine (B1141850) derivatives consistently show a strong bias towards the conformer where the fluorine atom is axial. researchgate.netresearchgate.net For instance, in 3-fluoropiperidine itself and its protonated forms, the axial conformer is significantly favored. researchgate.netresearchgate.net This preference is a departure from the typical behavior of alkyl-substituted cyclohexanes, where an equatorial substituent is generally more stable.

The axial preference is not just a gas-phase phenomenon but persists and can even be enhanced in solution. d-nb.infonih.gov NMR spectroscopic studies and computational analyses have confirmed this conformational bias across a range of fluorinated piperidine analogues. huji.ac.ild-nb.info

The conformational preferences in fluorinated piperidines are governed by a delicate balance of steric and electronic effects. researchgate.net While steric repulsion can play a role, electronic interactions are often the dominant force driving the axial-F preference. researchgate.netnih.gov

Key electronic effects include:

Hyperconjugation: A significant stabilizing interaction involves the donation of electron density from anti-periplanar C-H or C-C bonds into the low-lying antibonding orbital (σ) of the C-F bond (σ → σCF). This interaction is maximized when the C-F bond is in the axial position, providing a favorable stereoelectronic alignment. researchgate.net

Charge-Dipole Interactions: In protonated piperidines, a strong electrostatic attraction between the positively charged nitrogen (N+) and the electronegative fluorine atom (C-F dipole) provides substantial stabilization to the axial conformer. researchgate.netd-nb.inforesearchgate.net

In the case of (3-Fluoropiperidin-3-yl)methanamine, the aminomethyl group at the C3 position introduces additional steric bulk. However, the electronic stabilization afforded by the axial fluorine is expected to be a major contributing factor to its conformational equilibrium. d-nb.info The interplay between the steric demand of the aminomethyl group and the electronic preference of the fluorine atom would determine the final conformational outcome.

Intramolecular interactions are crucial in stabilizing specific conformations of fluorinated piperidines. In the protonated form of this compound, a significant C-F…N+ gauche interaction is expected to stabilize the axial-fluorine conformer. d-nb.inforesearchgate.net This charge-dipole interaction can be a powerful conformational directing force, often overriding steric considerations. researchgate.net

Furthermore, the presence of the aminomethyl group and the ring nitrogen introduces the possibility of intramolecular hydrogen bonding. Depending on the protonation state and the relative orientation of the functional groups, a hydrogen bond could potentially form between the aminomethyl group's NH2 and the ring nitrogen, or between the ring N-H and the fluorine atom, although the latter is generally a weak interaction. researchgate.net In the deprotonated form, an N-H···F-C interaction could also contribute to the stability of certain conformations. researchgate.net Computational studies on related systems have shown that such interactions can significantly influence the conformational landscape. d-nb.info

Environmental and Substituent Effects on Conformational Equilibrium

The conformational balance of fluorinated piperidines is not static and can be influenced by the surrounding environment and by substituents on the nitrogen atom.

The polarity of the solvent plays a critical role in modulating the conformational equilibrium. huji.ac.il Research has demonstrated a clear correlation between solvent polarity and the preference for the axial fluorine conformation; a higher solvent polarity generally leads to a greater preference for the axial orientation. nih.gov This is attributed to the better solvation of the more polar axial conformer, which possesses a larger dipole moment compared to the equatorial conformer. For example, studies on acetyl-protected 3,5-difluoropiperidine (B12995073) showed a significantly higher population of the axial conformer in the more polar solvent DMSO compared to chloroform (B151607). d-nb.infonih.gov This effect is expected to be prominent for this compound, where the polarity of the conformers would be sensitive to the solvent environment.

Table 1: Effect of Solvent Polarity on Conformer Preference Data based on findings for related fluorinated piperidine analogues.

| Compound Analogue | Solvent | Polarity | Axial Conformer Preference |

|---|---|---|---|

| TFA-analogue of 3,5-difluoropiperidine | Benzene | Low | Lower |

| TFA-analogue of 3,5-difluoropiperidine | Chloroform | Medium | Moderate |

| TFA-analogue of 3,5-difluoropiperidine | Dichloromethane (B109758) | Medium-High | High |

The nature of the substituent on the piperidine nitrogen has a profound impact on the ring's conformation. huji.ac.il Different protecting groups can alter the steric and electronic environment around the nitrogen, thereby shifting the conformational equilibrium. researchgate.net

For instance, bulky protecting groups can introduce significant steric strain (A1,3 strain) that can influence the puckering of the ring and the preferred orientation of other substituents. nih.gov Electron-withdrawing protecting groups, such as acyl or sulfonyl groups, decrease the electron density on the nitrogen and can flatten the ring, altering the torsional angles and the relative stability of the axial and equatorial conformers. nih.gov In the context of this compound, derivatization of the ring nitrogen with various protecting groups would provide a means to tune its conformational preferences, which is a common strategy in medicinal chemistry to lock a molecule into a bioactive conformation. nih.gov The choice between common protecting groups like Boc, Cbz, or Fmoc can lead to different conformational outcomes due to their distinct steric and electronic properties. masterorganicchemistry.com

Table 2: Conformational Preference based on Nitrogen Substituent in 3-Fluoropiperidine Analogues Illustrative data based on computational and experimental studies of N-substituted 3-fluoropiperidines.

| Nitrogen Substituent (R) | Type | Expected Influence on Axial-F Preference | Primary Factors |

|---|---|---|---|

| -H (protonated, -H₂⁺) | Charged | Strong Preference | Dominant C-F…N⁺ electrostatic attraction. d-nb.info |

| -C(O)CF₃ (TFA) | Electron-withdrawing | Strong Preference | Hyperconjugation and dipole effects. researchgate.netd-nb.info |

| -C(O)CH₃ (Acetyl) | Electron-withdrawing | Moderate to Strong Preference | Balance of steric and electronic effects. nih.gov |

Conformational Behavior in Substituted Multi-Fluorinated Piperidines

The conformational landscape of fluorinated piperidines is a subject of extensive research, driven by the significant impact of fluorine substitution on the physicochemical properties of molecules. researchgate.net In substituted piperidine rings, which typically adopt a chair conformation, substituents can occupy either axial or equatorial positions. While larger groups generally prefer the less sterically hindered equatorial position, fluorine exhibits a notable and often counterintuitive preference for the axial orientation in many contexts. researchgate.net

This preference is governed by a complex interplay of electrostatic and hyperconjugative interactions. nih.gov In protonated piperidinium (B107235) salts, a stabilizing charge-dipole interaction between the positively charged nitrogen (N-H+) and the electronegative fluorine atom (C-F) strongly favors the axial conformer. nih.gov Hyperconjugation, specifically the donation of electron density from anti-periplanar C-H or C-C bonds into the antibonding orbital of the C-F bond (σ → σ*C-F), also contributes to the stability of the axial fluorine conformation, a phenomenon sometimes referred to as the fluorine gauche effect. nih.gov

The presence of additional substituents on the piperidine ring can modulate these conformational preferences. Studies on all-cis-(multi)fluorinated piperidines, synthesized through diastereoselective dearomatization-hydrogenation processes, have provided significant insights. nih.gov For instance, in many multi-substituted and multi-fluorinated piperidines, the fluorine atoms continue to show a dominant preference for the axial position, even in crowded systems. nih.gov However, the nature of the nitrogen substituent (e.g., trifluoroacetamide (B147638) vs. an HCl salt) can alter this balance. In some TFA-analogues with a substituent adjacent to the nitrogen, the equatorial fluorine conformer becomes favored, in contrast to their HCl-analogue counterparts which maintain the axial preference. nih.gov

Solvent polarity also plays a critical role. Increasing solvent polarity can enhance the stability of the more polar axial conformer, sometimes inverting the conformational preference observed in less polar solvents. nih.gov This systematic evaluation underscores that fluorine's influence is not merely a steric effect but a nuanced combination of electronic and environmental factors. nih.gov

| Compound | N-Substituent | Other Ring Substituents | Observed Dominant Conformation of Fluorine | Key Influencing Factors |

|---|---|---|---|---|

| 3-Fluoropiperidine | HCl | None | Axial nih.gov | Charge-dipole interaction (C-F···H-N+) |

| 3,5-Difluoropiperidine | HCl | 5-Fluoro | Diaxial nih.gov | Charge-dipole interactions |

| cis-3-Fluoro-5-methylpiperidine | HCl | 5-Methyl | Equatorial nih.gov | Steric hindrance from methyl group |

| cis-3-Fluoro-2-methylpiperidine | TFA | 2-Methyl | Equatorial nih.gov | Steric interaction with N-substituent and adjacent methyl group |

| cis-3-Fluoro-2-methylpiperidine | HCl | 2-Methyl | Axial nih.gov | Charge-dipole interaction overcomes steric factors |

Stereochemical Control and Chirality

The synthesis of specific stereoisomers of piperidine derivatives is a critical aspect of medicinal chemistry, as different isomers can exhibit vastly different biological activities. This control is paramount for compounds like this compound.

Stereoisomerism refers to molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In this compound, the carbon atom at the C3 position is a stereocenter. It is bonded to four different groups: a fluorine atom, an aminomethyl group (-CH₂NH₂), the C2 position of the piperidine ring, and the C4 position of the piperidine ring.

The presence of this single chiral center means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-(3-Fluoropiperidin-3-yl)methanamine and (S)-(3-Fluoropiperidin-3-yl)methanamine.

If additional substituents are introduced onto the piperidine ring, new stereocenters can be created, leading to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of one another. For example, the hydrogenation of substituted fluoropyridines can lead to all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion. nih.gov The ability to control the stereochemistry during synthesis is crucial. Methodologies such as catalytic asymmetric synthesis and the use of chiral auxiliaries are employed to produce specific, desired stereoisomers, avoiding the need for challenging separation of isomeric mixtures. rsc.orgrsc.org The synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates highlights the complexity and importance of achieving stereochemical diversity and control in piperidine-based scaffolds. rsc.org

The piperidine ring is not static; it undergoes a rapid conformational process known as chair-to-chair interconversion or ring inversion. libretexts.org In this process, the six-membered ring flips between two distinct chair conformations. fiveable.me During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.com

For unsubstituted cyclohexane, this process has a relatively low energy barrier of approximately 10-11 kcal/mol, allowing for hundreds of thousands of inversions per second at room temperature. libretexts.org For substituted piperidines, the energy barrier and the equilibrium between the two chair forms are influenced by the substituents. The presence of substituents can increase the energy barrier to inversion. fiveable.me

In the case of this compound, both the fluorine and the aminomethyl group are at the C3 position. In one chair conformer, one group will be axial and the other equatorial. After ring inversion, their positions will be swapped. The relative stability of these two chair conformations will not be identical, and the molecule will spend more time in the more stable conformation. The energy barrier between them dictates the rate of interconversion.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the solution-state structure and dynamic conformational behavior of (3-Fluoropiperidin-3-yl)methanamine. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted approach to its characterization.

¹⁹F NMR for Fluorine Orientation and Coupling Analysis

¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a powerful probe for determining the orientation of the fluorine substituent on the piperidine (B6355638) ring. wikipedia.org For this compound, the piperidine ring is expected to exist in a chair conformation. The fluorine atom can occupy either an axial or an equatorial position, and ¹⁹F NMR, particularly the analysis of heteronuclear coupling constants, is crucial for distinguishing between these conformers. nih.gov

The key parameters are the vicinal coupling constants (³JFH) between the fluorine atom and the protons on the adjacent C2 and C4 carbons. The magnitude of these couplings is dependent on the dihedral angle, as described by the Karplus relationship. nih.gov

Axial Fluorine: An axial fluorine atom will have a large ³JFH coupling (typically > 20 Hz) to the axial protons at C2 and C4 due to a near 180° dihedral angle. The coupling to the equatorial protons would be small.

Equatorial Fluorine: An equatorial fluorine atom will exhibit smaller ³JFH couplings (typically < 10 Hz) to both axial and equatorial protons at C2 and C4 because of the gauche relationships. researchgate.net

Studies on analogous 3-fluoropiperidine (B1141850) systems have shown a strong preference for the fluorine atom to adopt an axial orientation, a phenomenon attributed to stabilizing hyperconjugative interactions and charge-dipole interactions, particularly in protonated forms. nih.govresearchgate.netnih.gov The ¹⁹F chemical shift itself also provides valuable information, being highly sensitive to its environment. wikipedia.org

Table 1: Representative ¹⁹F-¹H Coupling Constants for Conformational Analysis of 3-Fluoropiperidines

| Interaction Type | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) | Implied Fluorine Orientation |

|---|---|---|---|

| ³J(F, Hax) | ~180° | 20 - 40 | Axial |

| ³J(F, Heq) | ~60° | < 10 | Axial |

| ³J(F, Hax) | ~60° | < 10 | Equatorial |

| ³J(F, Heq) | ~60° | < 10 | Equatorial |

Note: Data is representative and based on values reported for analogous fluorinated heterocyclic systems. nih.govalfa-chemistry.com

¹H and ¹³C NMR for Structural Assignment and Conformational Studies

¹H and ¹³C NMR spectra provide the fundamental framework for the molecular structure.

¹H NMR: The proton spectrum would confirm the presence of all non-exchangeable protons. Key features for this compound would include:

Piperidine Ring Protons: A series of complex, overlapping multiplets for the methylene protons at C2, C4, C5, and C6. The chemical shifts and coupling patterns of the protons at C2 and C4 would be significantly influenced by the electronegative fluorine atom. ycdehongchem.com

Aminomethyl Protons (-CH₂NH₂): A singlet or AB quartet, depending on the rotational freedom and chirality, corresponding to the two protons of the aminomethyl group.

Amine and NH Protons: A broad singlet for the protons of the primary amine (-NH₂) and the secondary amine within the ring (-NH-), which may exchange with deuterium in D₂O.

Conformational information is gleaned from the proton-proton coupling constants (³JHH), which help define the chair conformation and the relative stereochemistry of the ring protons. ycdehongchem.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

C3 Carbon: The signal for the carbon atom directly bonded to the fluorine (C3) will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (170-250 Hz). Its chemical shift will be significantly downfield.

Adjacent Carbons (C2 and C4): These carbons will also exhibit coupling to the fluorine atom (²JCF), appearing as smaller doublets.

Other Carbons: The remaining carbons (C5, C6, and the aminomethyl carbon) may show even smaller, long-range coupling (³JCF or ⁴JCF).

The precise chemical shifts and C-F coupling constants provide unambiguous confirmation of the connectivity. nih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| ¹H | H2, H4 | 2.8 - 3.5 | ²JHH, ³JHH, ³JHF |

| ¹H | H5, H6 | 1.5 - 2.2 | ²JHH, ³JHH |

| ¹H | -CH₂NH₂ | ~2.7 | - |

| ¹³C | C3 | 85 - 95 | ¹JCF (~180 Hz) |

| ¹³C | C2, C4 | 45 - 55 | ²JCF (~20 Hz) |

| ¹³C | C6 | ~45 | ⁴JCF (~1-3 Hz) |

| ¹³C | C5 | ~25 | ³JCF (~5 Hz) |

| ¹³C | -CH₂NH₂ | ~40 | ²JCF (~20 Hz) |

Note: Predicted values are based on general principles and data for similar fluorinated piperidine and amine structures.

NOESY and Heteronuclear NMR Experiments for Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are essential for the complete assignment of signals and for determining the three-dimensional structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å). For this compound, NOESY can reveal the relative orientation of the aminomethyl group with respect to the axial and equatorial protons on the piperidine ring, thus defining its preferred conformation.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): The ¹H-¹⁹F HOESY experiment is particularly valuable. It detects through-space interactions between the fluorine atom and protons. nih.govresearchgate.net A strong HOESY correlation between the fluorine and specific ring protons would provide definitive evidence for their spatial proximity, confirming the axial or equatorial orientation of the fluorine. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. mdpi.com For a compound like this compound, this technique would yield precise data on bond lengths, bond angles, and torsional angles. mdpi.com

Key structural features that would be confirmed include:

The definitive chair conformation of the piperidine ring.

The precise orientation (axial or equatorial) of the fluorine atom and the aminomethyl group relative to the ring. researchgate.netresearchgate.net

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine groups, which can influence the observed conformation.

Crystallographic data from analogous fluorinated piperidines often confirm the conformational preferences observed in solution via NMR, such as the tendency for an axial fluorine substituent. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of the molecule and offers structural insights through the analysis of its fragmentation patterns. nih.gov Using techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), a plausible fragmentation pathway can be proposed. scielo.br

For the protonated molecule [M+H]⁺ of this compound, the following fragmentation pathways are likely:

Loss of Ammonia: A primary fragmentation could be the loss of ammonia (NH₃, 17 Da) from the aminomethyl group.

Loss of the Aminomethyl Radical: Cleavage of the C3-CH₂ bond can lead to the loss of the aminomethyl radical (•CH₂NH₂, 30 Da) or the corresponding cation. This alpha-cleavage is common in cyclic amines. miamioh.edu

Loss of Hydrogen Fluoride (B91410) (HF): Elimination of HF (20 Da) is a characteristic fragmentation for many fluorinated compounds.

Ring Opening/Cleavage: Following initial losses, the piperidine ring can undergo characteristic cleavages, such as the loss of ethylene (C₂H₄, 28 Da), leading to a series of smaller fragment ions that are diagnostic of the piperidine core. miamioh.eduacs.org

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be confirmed. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethylene |

Theoretical and Computational Investigations

Quantum Mechanical Studies

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of fluorinated organic molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (3-Fluoropiperidin-3-yl)methanamine Conformers

| Property | Axial-F Conformer | Equatorial-F Conformer |

| Ground State Energy (Hartree) | -443.12345 | -443.12189 |

| HOMO Energy (eV) | -8.54 | -8.61 |

| LUMO Energy (eV) | 1.23 | 1.20 |

| Dipole Moment (Debye) | 2.8 | 2.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that would be obtained from DFT calculations. The values are based on general trends observed for similar fluorinated piperidines.

The piperidine (B6355638) ring can adopt several conformations, with the chair form being the most stable. For a substituted piperidine like this compound, the substituents can be in either an axial or equatorial position. The relative stability of these conformers is determined by the conformational free enthalpy differences.

Studies on related fluorinated piperidines have shown a preference for the fluorine atom to be in an axial position, which is counterintuitive based on simple steric hindrance arguments. nih.gov This preference is often attributed to a combination of electronic effects. For this compound, two primary chair conformations would be considered: one with the fluorine atom in the axial position and the aminomethyl group in the equatorial position, and the other with the fluorine in the equatorial and the aminomethyl group in the axial position. DFT calculations, incorporating solvent effects, are crucial for accurately predicting the preferred geometries and their relative energies. nih.gov

Table 2: Hypothetical Conformational Free Enthalpy Differences for this compound

| Conformer | Relative Free Enthalpy (kcal/mol) in Gas Phase | Relative Free Enthalpy (kcal/mol) in Water |

| Axial-F, Equatorial-CH₂NH₂ | 0.0 | 0.0 |

| Equatorial-F, Axial-CH₂NH₂ | 1.2 | 0.8 |

| Axial-F, Axial-CH₂NH₂ (Twist-boat) | > 5.0 | > 5.0 |

| Equatorial-F, Equatorial-CH₂NH₂ (Twist-boat) | > 5.0 | > 5.0 |

Note: This table presents hypothetical data based on known conformational preferences of fluorinated piperidines. The actual values would require specific computational studies.

The preference for an axial fluorine in many fluorinated piperidines is often explained by stabilizing electronic interactions. nih.gov One significant factor is the charge-dipole interaction between the electron-rich fluorine atom and the electron-deficient C-H bonds on the piperidine ring.

Another critical factor is hyperconjugation. Specifically, the interaction between the lone pairs of the nitrogen atom in the piperidine ring and the antibonding orbital of the C-F bond (nN → σC-F) can stabilize the conformation where the fluorine is axial. Similarly, interactions involving the C-H bonds and the C-F bond's antibonding orbital (σC-H → σC-F) can also play a role. The presence of the aminomethyl group at the same carbon atom would introduce further complexity to these interactions, potentially influencing the conformational equilibrium. A detailed analysis using Natural Bond Orbital (NBO) theory, often performed as part of a DFT study, would be necessary to quantify these hyperconjugative interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the behavior of molecules over time, offering insights into their dynamic nature and interactions with their environment.

Molecular docking and other modeling techniques can be used to predict how this compound might interact with various proteins or macromolecules. These methods use scoring functions to estimate the binding affinity between a ligand and a target. For instance, the aminomethyl group could form hydrogen bonds with acceptor groups, while the piperidine ring could engage in van der Waals interactions. The fluorine atom can also participate in specific interactions, such as halogen bonding or electrostatic interactions, which can influence binding affinity.

Table 3: Hypothetical Predicted Binding Affinities for this compound with Model Proteins

| Model Protein Target | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |

| Trypsin (Pocket X) | -6.5 | Hydrogen bond (NH₂), van der Waals (piperidine ring) |

| Lysozyme (Cleft Y) | -5.8 | Electrostatic (F), Hydrogen bond (NH) |

| Kinase Z (ATP site) | -7.2 | Hydrogen bonds (NH₂, NH), Pi-cation (if applicable) |

Note: The data in this table is for illustrative purposes only and represents hypothetical binding affinities to generic protein binding sites. Actual binding affinities would depend on the specific target protein.

Molecular dynamics (MD) simulations can be used to model the conformational dynamics of this compound in a solvent, such as water. An MD simulation would start with a particular conformation of the molecule and then calculate the forces on each atom and how it moves over time based on a chosen force field. These simulations can reveal the flexibility of the molecule, the timescales of conformational changes between axial and equatorial forms of the substituents, and the role of solvent molecules in stabilizing different conformations. Such simulations would provide a dynamic picture that complements the static view from quantum mechanical calculations. nih.gov

Solvation Models and Solvent Effects in Computational Studies

Computational chemistry provides indispensable tools for predicting how a molecule like this compound will behave in different environments. acs.org Solvation models are critical components of these studies, as they simulate the effects of a solvent on the solute molecule's properties and conformation without the prohibitive computational cost of modeling individual solvent molecules explicitly. numberanalytics.comq-chem.com

Implicit solvation models, also known as continuum models, are frequently used. numberanalytics.com These models treat the solvent as a continuous medium with a defined dielectric constant (ε), which creates a "reaction field" that interacts with the solute's electron density. q-chem.com This approach is particularly effective for capturing long-range electrostatic interactions that are crucial for accurate solvation energy prediction. q-chem.comnih.gov

Commonly used implicit solvation models in studies of fluorinated piperidines include:

Polarizable Continuum Model (PCM): This model creates a molecule-shaped cavity within the dielectric continuum and is widely used for simulating solvation in polar solvents like water. nih.govnumberanalytics.com

Conductor-like Screening Model (COSMO): This is another popular model that is suitable for a wide range of solvents. numberanalytics.comq-chem.com

SMD Model: An accurate and universal solvation model that is parameterized to reproduce experimental solvation free energies for a broad range of solvents. q-chem.com

Computational investigations on fluorinated piperidines have demonstrated that solvent polarity plays a major role in their conformational behavior, often working in concert with the electronic effects of the fluorine atom. nih.govnih.gov For example, DFT calculations performed in the gas phase (ε=1) and in solution using a PCM have shown that the stability of the more polar axial-fluorine conformer increases with rising solvent polarity. nih.govd-nb.info